5-Chloro-6-fluoro-2,1,3-benzothiadiazole
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Description
5-Chloro-6-fluoro-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C6H2ClFN2S and its molecular weight is 188.61 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
5-Chloro-6-fluorobenzo[c][1,2,5]thiadiazole, also known as 5-Chloro-6-fluorobenzo-2,1,3-thiadiazole or 5-Chloro-6-fluoro-2,1,3-benzothiadiazole, is a compound that primarily targets electron donor–acceptor (D–A) systems . These systems are crucial in various applications such as organic photovoltaics and fluorescent sensors .
Mode of Action
The compound interacts with its targets through an intramolecular charge transfer mechanism during light absorption . This involves the transfer of electron density from the aryl donor groups to the particle orbital localized on the benzothiadiazole (BTZ) group .
Biochemical Pathways
The compound affects the photocatalytic applications of the D–A systems . It has been researched for use in photovoltaics and as fluorescent sensors .
Pharmacokinetics
The compound exhibits very low oxidation potential, which is beneficial for obtaining high-quality D–A polymers . The introduction of more chlorine atoms among the precursors leads to stronger steric hindrance, lower HOMO energy level, blue-shifted absorption spectra, and lower quantum yield .
Result of Action
The compound’s action results in the systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The introduction of di-chlorinated BT unit improves the polymers’ electroactivity and redox stability . The optical band gap of the resulting polymer is further reduced, and a reversible transition from the neutral dark green to the oxidized dark blue can be realized in the redox process .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the use of light as a “traceless” reagent has been discussed within the chemical community about methods to perform environmentally sustainable chemistry . The compound’s properties can be tailored towards more favorable redox potentials and photophysical properties .
Biochemical Analysis
Biochemical Properties
It is known that compounds with a similar structure, such as benzothiadiazoles, have been extensively researched for use in photovoltaics or as fluorescent sensors . They are often used as electron-deficient units in the construction of low band gap donor-acceptor (D-A) polymers .
Molecular Mechanism
It is known that benzothiadiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Properties
IUPAC Name |
5-chloro-6-fluoro-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKOABONVNDVKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371430 |
Source
|
Record name | 5-chloro-6-fluoro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-22-5 |
Source
|
Record name | 5-chloro-6-fluoro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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